molecular formula C27H27FN2O3 B12337185 2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-

2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-

Cat. No.: B12337185
M. Wt: 446.5 g/mol
InChI Key: RIOFDRQIIZOAOT-KFHVRLCOSA-N
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Description

2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)- is a complex organic compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a quinoline moiety, a cyclohexyl ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)- involves multiple steps, typically starting with the preparation of the quinoline derivative. The cyclohexyl ring is then introduced through a series of reactions, including hydrogenation and cyclization. The final step involves the formation of the oxazolidinone ring, which is achieved through a cyclization reaction with appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The quinoline moiety plays a crucial role in its mechanism, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)- is unique due to its complex structure, which combines multiple functional groups and rings.

Properties

Molecular Formula

C27H27FN2O3

Molecular Weight

446.5 g/mol

IUPAC Name

(4R)-3-[(2R)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C27H27FN2O3/c1-17(26(31)30-25(16-33-27(30)32)20-5-3-2-4-6-20)18-7-9-19(10-8-18)22-13-14-29-24-12-11-21(28)15-23(22)24/h2-6,11-15,17-19,25H,7-10,16H2,1H3/t17-,18?,19?,25+/m1/s1

InChI Key

RIOFDRQIIZOAOT-KFHVRLCOSA-N

Isomeric SMILES

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)N4[C@@H](COC4=O)C5=CC=CC=C5

Canonical SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)N4C(COC4=O)C5=CC=CC=C5

Origin of Product

United States

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